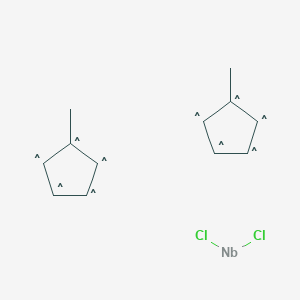
Bis-(methylcyclopentadienyl)niobium dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis-(methylcyclopentadienyl)niobium dichloride, also known as dichloro-bis-(methylcyclopentadienyl)niobium(IV), is a chemical compound with the formula (C₅H₄CH₃)₂NbCl₂. It is a niobium-based organometallic compound that is used in various scientific research applications. The compound is characterized by its brown to dark brown powder form and has a molecular weight of 322.05 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bis-(methylcyclopentadienyl)niobium dichloride can be synthesized through the reaction of niobium pentachloride (NbCl₅) with methylcyclopentadiene in the presence of a reducing agent such as sodium or lithium. The reaction typically occurs in an inert atmosphere, such as argon or nitrogen, to prevent oxidation. The reaction can be represented as follows:
2C5H5CH3+NbCl5+2Na→(C5H4CH3)2NbCl2+2NaCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional purification steps to ensure the compound’s high purity.
Análisis De Reacciones Químicas
Types of Reactions
Bis-(methylcyclopentadienyl)niobium dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state niobium compounds.
Reduction: It can be reduced to form lower oxidation state niobium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like sodium or lithium for reduction, and various organic ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield niobium(V) compounds, while substitution reactions can produce a variety of organometallic niobium complexes.
Aplicaciones Científicas De Investigación
Bis-(methylcyclopentadienyl)niobium dichloride has several scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including polymerization and hydrogenation.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical applications, such as drug delivery systems.
Mecanismo De Acción
The mechanism of action of bis-(methylcyclopentadienyl)niobium dichloride involves its interaction with molecular targets and pathways. The compound can coordinate with various ligands, forming stable complexes that can participate in catalytic cycles. The niobium center can undergo redox reactions, facilitating electron transfer processes that are crucial in catalytic applications .
Comparación Con Compuestos Similares
Similar Compounds
Bis-(cyclopentadienyl)niobium dichloride: Similar structure but without the methyl groups.
Bis-(methylcyclopentadienyl)titanium dichloride: Similar structure but with titanium instead of niobium.
Bis-(methylcyclopentadienyl)zirconium dichloride: Similar structure but with zirconium instead of niobium.
Uniqueness
Bis-(methylcyclopentadienyl)niobium dichloride is unique due to the presence of niobium, which imparts distinct chemical properties compared to its titanium and zirconium analogs. The methyl groups also influence its reactivity and stability, making it suitable for specific catalytic applications .
Propiedades
Fórmula molecular |
C12H14Cl2Nb |
|---|---|
Peso molecular |
322.05 g/mol |
InChI |
InChI=1S/2C6H7.2ClH.Nb/c2*1-6-4-2-3-5-6;;;/h2*2-5H,1H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
FNCWEPKWIKSHHW-UHFFFAOYSA-L |
SMILES canónico |
C[C]1[CH][CH][CH][CH]1.C[C]1[CH][CH][CH][CH]1.Cl[Nb]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amido}(p-cymene)ruthenium(II)](/img/structure/B13756456.png)
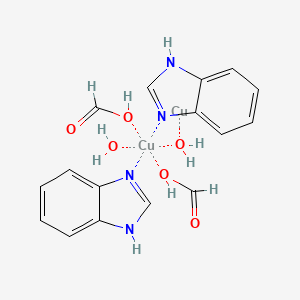
![(Z)-7-[(1R,2R,3R,5S)-5-Acetoxy-2-formyl-3-(tetrahydro-pyran-2-yloxy)-cyclopentyl]-hept-5-enoic acid methyl ester](/img/structure/B13756472.png)
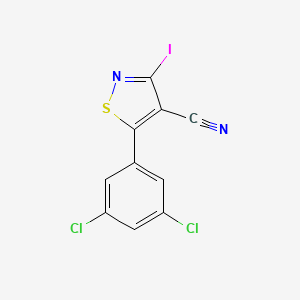
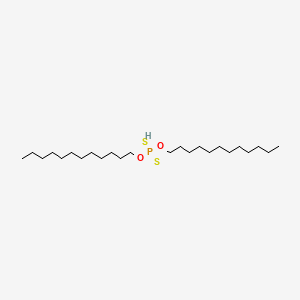
![5-[[Amino(benzamido)methylidene]amino]-2-benzamidopentanoic acid](/img/structure/B13756502.png)
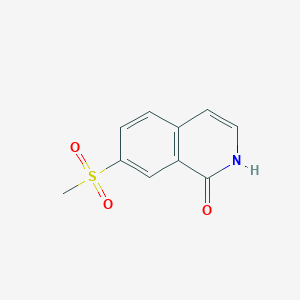

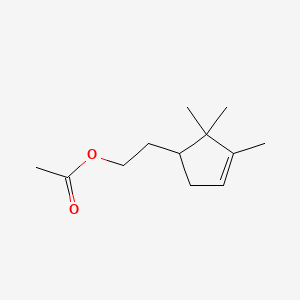

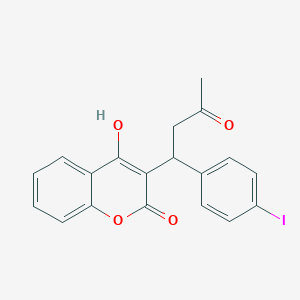
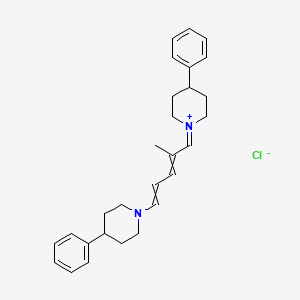
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13756531.png)

